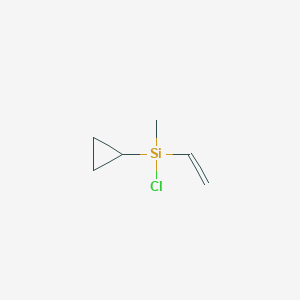

Chloro(cyclopropyl)(methyl)(vinyl)silane

説明

Chloro(cyclopropyl)(methyl)(vinyl)silane is an organosilicon compound featuring a silicon atom bonded to a chlorine atom, a cyclopropyl group, a methyl group, and a vinyl group. The cyclopropyl group introduces ring strain and pseudo-unsaturation, the vinyl group enables polymerization or coupling reactions, and the chlorine atom on silicon governs hydrolysis kinetics .

特性

分子式 |

C6H11ClSi |

|---|---|

分子量 |

146.69 g/mol |

IUPAC名 |

chloro-cyclopropyl-ethenyl-methylsilane |

InChI |

InChI=1S/C6H11ClSi/c1-3-8(2,7)6-4-5-6/h3,6H,1,4-5H2,2H3 |

InChIキー |

QQCAFPFSXPNZBO-UHFFFAOYSA-N |

正規SMILES |

C[Si](C=C)(C1CC1)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Chloro(cyclopropyl)(methyl)(vinyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which provides high yields and is operationally simple . Industrial production often utilizes these methods due to their efficiency and scalability.

化学反応の分析

Types of Reactions

Chloro(cyclopropyl)(methyl)(vinyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced using hydrosilanes as reducing agents.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

Oxidation: Reagents like aqueous fluoride and peroxide are commonly used.

Reduction: Hydrosilanes and catalysts like silver or indium chloride are employed.

Substitution: Organomagnesium reagents and zinc-based silicon reagents are typical.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Corresponding alkanes or alcohols.

Substitution: Various substituted silanes depending on the nucleophile used.

科学的研究の応用

Chloro(cyclopropyl)(methyl)(vinyl)silane has a wide range of applications in scientific research:

作用機序

The mechanism by which chloro(cyclopropyl)(methyl)(vinyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can form bonds with various organic groups, enhancing the stability and reactivity of the compound . The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on biomolecules, leading to the formation of stable siloxane linkages .

類似化合物との比較

Key Observations :

- Cyclopropyl vs.

- Chlorine Count: Mono-chlorosilanes (e.g., Chlorodimethylvinylsilane) hydrolyze slower than trichloro derivatives, making them more suitable for controlled polymerization .

- Vinyl Functionality : Vinyl-substituted silanes (e.g., Chlorodimethylvinylsilane) are widely used as coupling agents in polymers, suggesting similar applications for the target compound .

Hydrolysis and Condensation

- Chloro(cyclopropyl)(methyl)(vinyl)silane : Predicted to undergo moderate hydrolysis due to a single chlorine on silicon. The cyclopropyl group may stabilize intermediates via hyperconjugation, altering reaction pathways .

- Trichloro Silanes (e.g., 1-Chloroethyltrichlorosilane): Rapid hydrolysis generates HCl and silanols, useful in semiconductor manufacturing but requiring careful handling .

Polymer and Coupling Agent Performance

- Vinyl Silanes : Chlorodimethylvinylsilane (CAS 1719-58-0) is employed in crosslinking polyethylene due to its terminal double bond . The target compound’s vinyl group may serve similarly, while the cyclopropyl group could enhance thermal stability in polymers .

- Cyclopropyl Impact : Cyclopropane’s pseudo-unsaturation may interact with π systems in polymers, improving adhesion or mechanical properties compared to linear alkyl silanes .

Electronic and Steric Effects

- Ionization Energies : Cyclopropyl derivatives exhibit lower ionization energies than vinyl or alkyl analogs due to conjugation between the cyclopropane ring and functional groups, enhancing electron donation in reactions .

- Steric Hindrance : The cyclopropyl group in the target compound may hinder nucleophilic attacks on silicon compared to less bulky substituents (e.g., methyl), slowing hydrolysis relative to trichloro silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。